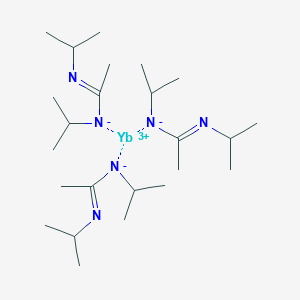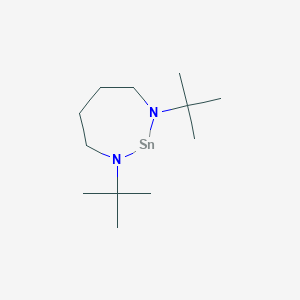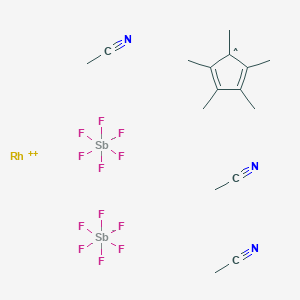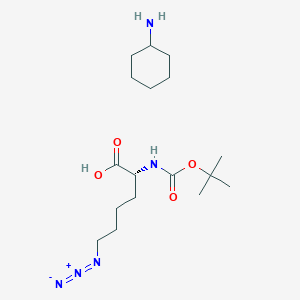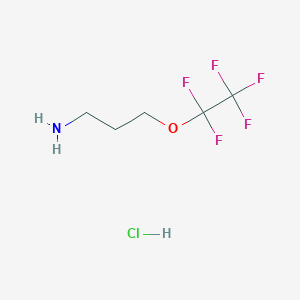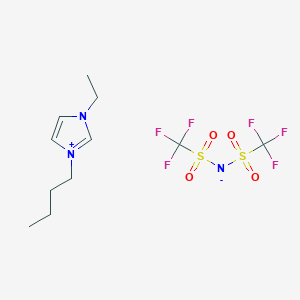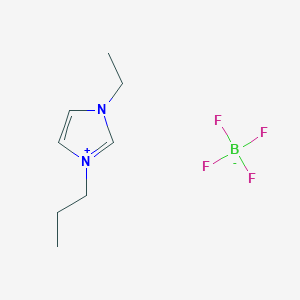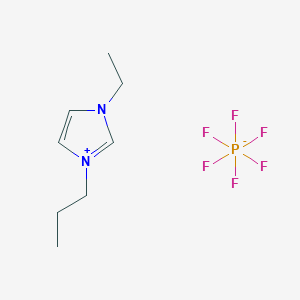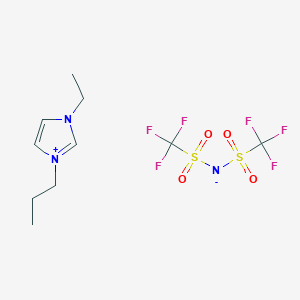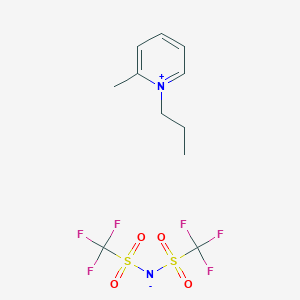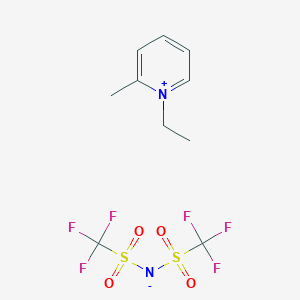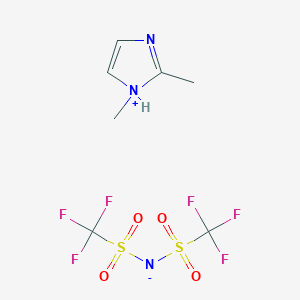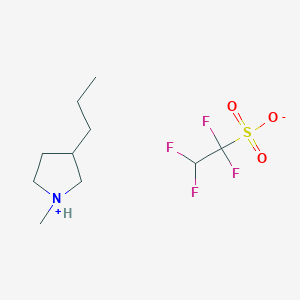
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate (MPP-TFES) is a quaternary ammonium salt that has been used in a variety of scientific research applications. It is a colorless, odorless, and tasteless compound that is highly soluble in water, making it an ideal choice for a variety of experiments. MPP-TFES has been shown to have a number of biochemical and physiological effects, and is a useful tool for researchers in a variety of fields.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, in the study of enzymes, and in the study of drug delivery systems. It has also been used in the synthesis of peptides and nucleic acids, as well as in the study of protein-ligand interactions.
Wirkmechanismus
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% is an ionic compound with a positively charged quaternary ammonium group. This positive charge allows it to interact with negatively charged molecules, such as proteins and nucleic acids. The positively charged group also enables 1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% to form hydrogen bonds with other molecules, which can affect the structure and function of the molecule.
Biochemical and Physiological Effects
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% has been shown to have a number of biochemical and physiological effects. It has been shown to increase the solubility of proteins, as well as to increase the stability of proteins in solution. It has also been shown to increase the rate of enzyme activity, and to increase the rate of drug delivery. Additionally, 1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% has been shown to increase the binding affinity of proteins for their ligands.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% in laboratory experiments is its high solubility in water. This makes it an ideal choice for a variety of experiments, as it can easily be dissolved in aqueous solutions. Additionally, it is relatively inexpensive and easy to obtain. However, it should be noted that 1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% is not suitable for experiments involving proteins or nucleic acids, as it can interact with these molecules and affect their structure and function.
Zukünftige Richtungen
There are a number of potential future directions for 1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98%. These include further research into its biochemical and physiological effects, as well as its potential applications in drug delivery systems. Additionally, further research could be conducted into the synthesis of polymers and peptides using 1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98%. Finally, further research could be conducted into its potential use in the study of protein-ligand interactions, as well as its potential use in the study of enzymes.
Synthesemethoden
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% is synthesized by the reaction of 1-methyl-3-propylpyrrolidinium bromide and 1,1,2,2-tetrafluoroethanesulfonic acid. The reaction is carried out in aqueous solution at a temperature of 70°C for two hours. The reaction product is then purified by recrystallization, resulting in a white crystalline powder with a purity of 98%.
Eigenschaften
IUPAC Name |
1-methyl-3-propylpyrrolidin-1-ium;1,1,2,2-tetrafluoroethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.C2H2F4O3S/c1-3-4-8-5-6-9(2)7-8;3-1(4)2(5,6)10(7,8)9/h8H,3-7H2,1-2H3;1H,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMMVMXXRHADKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC[NH+](C1)C.C(C(F)(F)S(=O)(=O)[O-])(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{(2R)-1-[(11bR)-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310597.png)
